2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine
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Overview
Description
2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine is a triazine derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate under Mannich reaction conditions . This reaction yields the intermediate 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antioxidant and antimicrobial properties. It shows promise in the development of therapeutic agents for treating infections and oxidative stress-related diseases.
Materials Science: The compound is used in the fabrication of phototransistors and other electronic devices due to its unique electronic properties.
Organic Synthesis: It serves as a key intermediate in the synthesis of various complex organic molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine involves its interaction with biological targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is linked to its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound shares a similar core structure but differs in its functional groups and biological activities.
2,6-Bis(4-methoxyphenyl)anthracene: Another related compound used in materials science for its photophysical properties.
Uniqueness
2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine stands out due to its combination of antioxidant and antimicrobial properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
62578-56-7 |
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Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C23H21N3O2/c1-27-19-12-8-17(9-13-19)22-24-21(16-6-4-3-5-7-16)25-23(26-22)18-10-14-20(28-2)15-11-18/h3-15,21H,1-2H3,(H,24,25,26) |
InChI Key |
FPEUUVAIRJAPJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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